molecular formula C8H10BNO4 B1387187 3-(2-Nitroethyl)phenylboronic acid CAS No. 957034-42-3

3-(2-Nitroethyl)phenylboronic acid

Cat. No. B1387187
CAS RN: 957034-42-3
M. Wt: 194.98 g/mol
InChI Key: HOZJBURWRYFEIC-UHFFFAOYSA-N
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Description

“3-(2-Nitroethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H10BNO4 and a molecular weight of 194.98 . It is a member of the boronic acids class of compounds. Boronic acids are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings.


Molecular Structure Analysis

The InChI code for “3-(2-Nitroethyl)phenylboronic acid” is 1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 . This compound contains a phenyl group attached to a boronic acid functional group and a nitroethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Nitroethyl)phenylboronic acid” are not available, the nitro group and the boronic acid functional group in this compound can potentially participate in various interactions with biomolecules.


Physical And Chemical Properties Analysis

“3-(2-Nitroethyl)phenylboronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 425.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol, a flash point of 210.9±31.5 °C, and an index of refraction of 1.552 .

Scientific Research Applications

Diagnostic Imaging

3-(2-Nitroethyl)phenylboronic acid: derivatives can be used to create boronate affinity materials (BAMs) , which have applications in diagnostic imaging. BAMs can selectively recognize cis-diol-containing molecules, such as nucleosides and catechols, which are important in medical diagnostics .

Sensor Technology

Boronic acids, including 3-(2-Nitroethyl)phenylboronic acid , are used in sensor technology due to their ability to form reversible complexes with diols and strong Lewis bases. This makes them suitable for developing sensors for glucose, catecholamines, and other biologically relevant substances .

Bioconjugation

This compound can potentially be used in bioconjugation strategies to attach biomolecules to various surfaces or carriers. The boronic acid moiety can form stable complexes with sugars and other diol-containing compounds, which is useful in the development of biosensors and drug delivery systems .

Safety and Hazards

“3-(2-Nitroethyl)phenylboronic acid” is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to rinse the mouth and seek medical attention if symptoms occur .

properties

IUPAC Name

[3-(2-nitroethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZJBURWRYFEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657407
Record name [3-(2-Nitroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitroethyl)phenylboronic acid

CAS RN

957034-42-3
Record name [3-(2-Nitroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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